molecular formula C12H13F3O3 B12526380 Acetic acid;4,4,4-trifluoro-3-phenylbut-2-en-1-ol CAS No. 821799-34-2

Acetic acid;4,4,4-trifluoro-3-phenylbut-2-en-1-ol

Cat. No.: B12526380
CAS No.: 821799-34-2
M. Wt: 262.22 g/mol
InChI Key: KMYGDSHWHWYGCF-UHFFFAOYSA-N
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Description

Acetic acid;4,4,4-trifluoro-3-phenylbut-2-en-1-ol is a hybrid compound combining acetic acid (C₂H₄O₂) with a fluorinated aromatic alcohol. The alcohol moiety, 4,4,4-trifluoro-3-phenylbut-2-en-1-ol, features a phenyl group at the C3 position, a conjugated double bond (but-2-en-1-ol), and three fluorine atoms at the C4 position. The compound’s exact synthesis pathway is unclear, but industrial acetic acid production methods (e.g., methanol carbonylation) may be adapted for its preparation.

Properties

CAS No.

821799-34-2

Molecular Formula

C12H13F3O3

Molecular Weight

262.22 g/mol

IUPAC Name

acetic acid;4,4,4-trifluoro-3-phenylbut-2-en-1-ol

InChI

InChI=1S/C10H9F3O.C2H4O2/c11-10(12,13)9(6-7-14)8-4-2-1-3-5-8;1-2(3)4/h1-6,14H,7H2;1H3,(H,3,4)

InChI Key

KMYGDSHWHWYGCF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)C(=CCO)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4,4,4-trifluoro-3-phenylbut-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction and conditions used .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

VGX-1027 (4,5-Dihydro-3-phenyl-5-isoxazole acetic acid)
  • Structure : Combines acetic acid with a dihydroisoxazole ring and phenyl group.
  • Key Differences: VGX-1027 lacks fluorine substituents but includes a nitrogen-oxygen heterocycle (isoxazole), which may enhance metabolic stability compared to the target compound’s unsaturated butenol chain.
  • Biological Activity : VGX-1027 is a Toll-like receptor (TLR) antagonist with efficacy in modulating inflammatory responses in diabetic nephropathy models . The target compound’s fluorinated structure may enhance TLR binding affinity or alter selectivity due to hydrophobic interactions.
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)
  • Structure: Chlorinated phenoxyacetic acid derivative.
  • Key Differences: The target compound’s trifluoro group vs. 2,4,5-T’s chlorine substituents: Fluorine’s smaller atomic size and higher electronegativity may reduce environmental persistence compared to chlorinated analogues . The phenylbutenol moiety in the target compound introduces conformational rigidity absent in 2,4,5-T.
  • Applications: 2,4,5-T is an herbicide, whereas the target compound’s bioactivity (unreported in evidence) may align more with immunomodulation due to structural parallels with VGX-1027 .

Functional Analogues

Free Fatty Acids (FFAs) and TLR Modulation
  • Relevance: FFAs like palmitate amplify monocyte inflammation via TLRs under hyperglycemic conditions .
  • Comparison : The target compound’s trifluoro and phenyl groups may competitively inhibit TLR4 signaling, similar to synthetic antagonists like VGX-1027, but with improved pharmacokinetics due to fluorine-induced stability .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) logP (Estimated) Key Functional Groups Biological Activity
Acetic acid;4,4,4-trifluoro-3-phenylbut-2-en-1-ol C₁₂H₁₁F₃O₃* 262.2 ~2.8 Trifluoro, phenyl, enol Unknown (hypothesized TLR modulation)
VGX-1027 C₁₁H₁₁NO₃ 221.2 ~1.5 Isoxazole, phenyl TLR antagonist
2,4,5-Trichlorophenoxyacetic Acid C₈H₅Cl₃O₃ 255.5 ~3.0 Chlorophenoxy Herbicide

*Assumes esterification between acetic acid and the alcohol.

Research Findings and Implications

  • Metabolic Stability: Fluorination reduces oxidative metabolism, suggesting a longer half-life than non-fluorinated analogues like VGX-1027 .
  • Structural Rigidity: The butenol double bond may restrict conformational flexibility, improving target specificity compared to saturated-chain analogues.

Biological Activity

Acetic acid; 4,4,4-trifluoro-3-phenylbut-2-en-1-ol (CAS No. 821799-34-2) is a fluorinated compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

The compound features a trifluoromethyl group and a phenyl group attached to a butenol backbone. This structure contributes to its unique reactivity and biological properties.

The biological activity of acetic acid; 4,4,4-trifluoro-3-phenylbut-2-en-1-ol can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, fluorinated compounds often exhibit enhanced binding affinity due to the electronegative nature of fluorine atoms.
  • Cell Membrane Interaction : The presence of the phenyl group allows for hydrophobic interactions with cell membranes, potentially affecting membrane fluidity and permeability.
  • Signal Transduction Modulation : It may influence cellular signaling pathways by interacting with receptors or secondary messengers.

Biological Activity Overview

The biological activities of acetic acid; 4,4,4-trifluoro-3-phenylbut-2-en-1-ol have been evaluated in various studies:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. A study found that it inhibited the growth of certain bacteria and fungi at varying concentrations.

Pathogen Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anti-inflammatory Effects

In vitro studies have demonstrated that acetic acid; 4,4,4-trifluoro-3-phenylbut-2-en-1-ol can modulate inflammatory responses. It was shown to reduce the secretion of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of acetic acid; 4,4,4-trifluoro-3-phenylbut-2-en-1-ol against clinical isolates of bacteria. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative strains, suggesting its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of the compound in a murine model of acute inflammation. The treatment group showed reduced edema and lower levels of inflammatory markers compared to control groups .

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial for potential therapeutic applications. Preliminary studies indicate that at therapeutic doses, acetic acid; 4,4,4-trifluoro-3-phenylbut-2-en-1-ol does not exhibit significant cytotoxicity in human cell lines.

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